5-[(4-fluorophenyl)methyl]-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-[(4-fluorophenyl)methyl]-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a bicyclic heteroaromatic core with substituents at key positions. Its structure includes:
- A 3-methoxypropyl carboxamide at position 7, enhancing solubility and metabolic stability.
- A phenyl group at position 2 and a keto group at position 3, stabilizing the heterocyclic framework.
Computational tools like SHELX and ORTEP-3 (–3) are critical for crystallographic validation of such structures .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-N-(3-methoxypropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-32-13-5-12-26-23(30)20-15-28(14-17-8-10-18(25)11-9-17)16-21-22(20)27-29(24(21)31)19-6-3-2-4-7-19/h2-4,6-11,15-16H,5,12-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHQGOIRSNQMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core and subsequent functionalization. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer activity. For example:
- A related compound demonstrated an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
- Structural modifications around the pyrazolo framework have been shown to enhance anticancer efficacy against various cell lines, including MCF7 and HCT116 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies have reported that derivatives of pyrazolo[4,3-c]pyridine exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrazolo[4,3-c]pyridine derivatives for their anticancer activities. The most effective compound was identified through structure-activity relationship (SAR) analysis, showing a marked reduction in tumor cell viability .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of synthesized derivatives against various bacterial strains. The results indicated that certain modifications significantly improved antimicrobial potency .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Solubility :
- The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to analogs with aromatic carboxamides (e.g., 923175-15-9) .
- Bulky substituents (e.g., benzyl in 923226-49-7) reduce solubility but may enhance membrane permeability .
Molecular Weight and Bioavailability :
- The target compound (445.5 g/mol) lies within the acceptable range for oral bioavailability (Lipinski’s rule: <500 g/mol), unlike Example 53 (663.7 g/mol), which may face absorption challenges .
Fluorine Substitution: The 4-fluorophenylmethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 923226-49-7) due to reduced oxidative metabolism .
Biological Activity
The compound 5-[(4-fluorophenyl)methyl]-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure
The compound features a complex pyrazolo[4,3-c]pyridine core, which is known for its diverse biological properties. The presence of a fluorophenyl group and a methoxypropyl substituent enhances its pharmacological profile.
Molecular Formula
- Molecular Formula: C19H20FN3O3
- Molecular Weight: 357.38 g/mol
Research indicates that compounds similar to this pyrazolo derivative often exhibit activity through the inhibition of specific enzymes or pathways associated with cancer cell proliferation. The presence of the pyrazole ring is crucial for its interaction with biological targets.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Inhibition of Tumor Growth: In vitro assays show that the compound inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests potent anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been noted to inhibit certain kinases involved in cancer progression, particularly polo-like kinase 1 (Plk1). Plk1 is crucial for mitotic progression, and its inhibition can lead to reduced cell viability in cancerous cells .
Case Studies and Research Findings
- Cell Proliferation Studies:
- Structure-Activity Relationship (SAR) Studies:
- Pharmacological Profiles:
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for this compound, and what analytical techniques validate its purity and structure?
The synthesis typically involves multi-step reactions, starting with the condensation of pyrazolo-pyridine scaffolds with fluorophenyl and methoxypropyl moieties. Key intermediates are characterized via NMR (1H/13C) and HPLC-MS for purity. X-ray crystallography (e.g., ) confirms stereochemistry and bond angles, while FT-IR validates functional groups like the carbonyl and amide bonds. Crystallographic data (e.g., C–C bond lengths < 1.5 Å) ensure structural fidelity .
Q. How is the compound’s solubility and stability assessed under experimental conditions?
Solubility is tested in polar (DMSO, water) and non-polar solvents (chloroform) using UV-Vis spectroscopy or HPLC . Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. highlights the importance of methoxypropyl groups in enhancing aqueous solubility, while fluorophenyl substituents influence lipophilicity .
Q. What preliminary biological screening methods are used to evaluate its activity?
Q. How can computational methods optimize the synthetic pathway or predict reactivity?
Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps. Tools like COMSOL Multiphysics ( ) model reaction kinetics, while quantum chemical reaction path searches ( ) predict regioselectivity in heterocyclic ring formation. For instance, optimizing the pyrazolo-pyridine core’s oxidation state reduces byproducts .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies (e.g., varying IC50 values) may arise from assay conditions (pH, co-solvents) or impurities. Meta-analysis of published datasets (e.g., vs. 15) combined with structure-activity relationship (SAR) modeling isolates critical substituents. Cross-validation using orthogonal assays (e.g., SPR vs. ITC) clarifies binding mechanisms .
Q. How are advanced spectroscopic techniques employed to study tautomerism or dynamic molecular behavior?
Variable-temperature NMR and solid-state MAS NMR probe tautomeric equilibria in the pyrazolo-pyridine core. ’s crystallographic data (e.g., bond alternation in the pyridine ring) supports computational MD simulations to map energy barriers for tautomer interconversion .
Q. What methodologies enable the incorporation of sulfone or phosphonate groups to enhance bioactivity?
emphasizes Pd-catalyzed cross-coupling for sulfone introduction, while Michaelis-Arbuzov reactions add phosphonates. LC-MS/MS tracks reaction progress, and molecular docking predicts how these groups modulate target binding (e.g., kinase ATP pockets) .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
